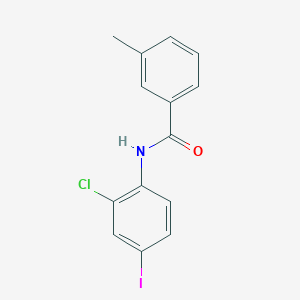
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide is a chemical compound with the following structural formula:
C9H8ClFN2O
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It contains an amine group (NH₂), a chlorine atom (Cl), a fluorine atom (F), and an ethyl group (C₂H₅) attached to the benzene ring. The presence of these functional groups imparts specific properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. One common method involves the reaction of 3-amino-benzoic acid with 2-fluoroethylamine, followed by chlorination. The overall synthetic pathway can be summarized as follows:
Amidation: 3-Amino-benzoic acid reacts with 2-fluoroethylamine to form the amide intermediate.
Chlorination: The amide intermediate undergoes chlorination using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise details of industrial methods may vary based on proprietary processes employed by manufacturers.
Análisis De Reacciones Químicas
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Can be reduced to yield different products.
Substitution: The chlorine atom can be substituted with other groups (e.g., hydroxyl, amino, or alkyl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or acid.
Major products depend on the specific reaction conditions and substituents introduced.
Aplicaciones Científicas De Investigación
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide finds applications in:
Medicine: It may serve as a potential drug candidate due to its structural features. Researchers explore its pharmacological properties, including interactions with biological targets.
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise molecular targets.
Comparación Con Compuestos Similares
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides, but each differs in substituents and properties.
Propiedades
Fórmula molecular |
C9H10ClFN2O |
|---|---|
Peso molecular |
216.64 g/mol |
Nombre IUPAC |
3-amino-5-chloro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |
Clave InChI |
PBIVSCLUOHHPLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)Cl)C(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




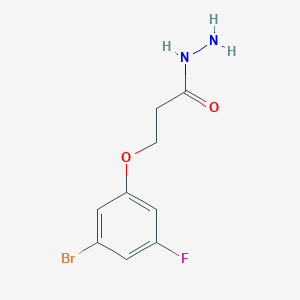
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
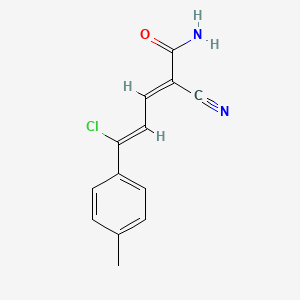

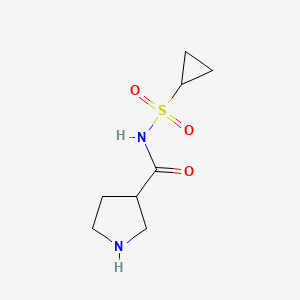
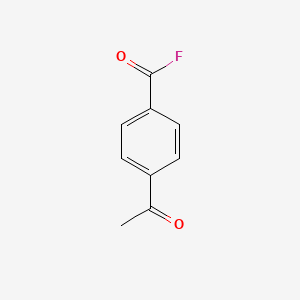

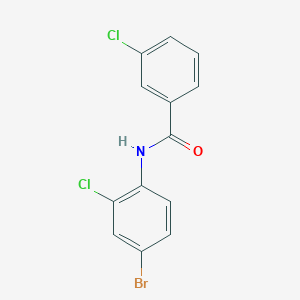

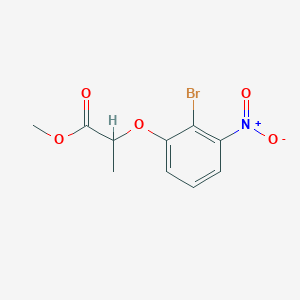
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
